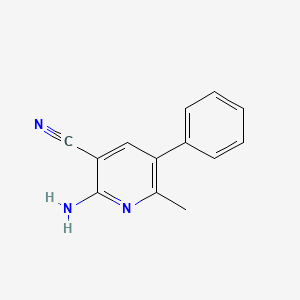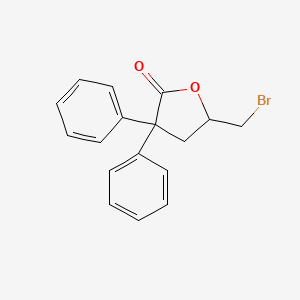
5-(Bromomethyl)-3,3-diphenyldihydrofuran-2(3h)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Bromomethyl)-3,3-diphenyldihydrofuran-2(3H)-one is an organic compound with the molecular formula C17H15BrO2 It is a brominated derivative of dihydrofuranone, characterized by the presence of a bromomethyl group and two phenyl groups attached to the dihydrofuranone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-3,3-diphenyldihydrofuran-2(3H)-one typically involves the bromination of a suitable precursor. One common method involves the bromination of 3,3-diphenyldihydrofuran-2(3H)-one using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the choice of solvents and reagents may be optimized to ensure environmental sustainability and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Bromomethyl)-3,3-diphenyldihydrofuran-2(3H)-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl derivatives.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of methyl-substituted derivatives.
Applications De Recherche Scientifique
5-(Bromomethyl)-3,3-diphenyldihydrofuran-2(3H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-(Bromomethyl)-3,3-diphenyldihydrofuran-2(3H)-one involves its interaction with molecular targets through its bromomethyl group. This group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with biological macromolecules such as proteins or nucleic acids. The phenyl groups may also contribute to the compound’s binding affinity and specificity towards its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(Bromomethyl)-3-methyldihydro-2(3H)-thiophenone: A similar compound with a thiophene ring instead of a furanone ring.
3-(Bromomethyl)-5-methylpyridine: A brominated pyridine derivative with similar reactivity.
Uniqueness
5-(Bromomethyl)-3,3-diphenyldihydrofuran-2(3H)-one is unique due to the presence of two phenyl groups, which enhance its stability and reactivity compared to other bromomethyl derivatives. The dihydrofuranone ring also imparts specific chemical properties that make it suitable for various applications in research and industry.
Propriétés
Numéro CAS |
83160-36-5 |
|---|---|
Formule moléculaire |
C17H15BrO2 |
Poids moléculaire |
331.2 g/mol |
Nom IUPAC |
5-(bromomethyl)-3,3-diphenyloxolan-2-one |
InChI |
InChI=1S/C17H15BrO2/c18-12-15-11-17(16(19)20-15,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15H,11-12H2 |
Clé InChI |
LFNWFGDMNXCZMD-UHFFFAOYSA-N |
SMILES canonique |
C1C(OC(=O)C1(C2=CC=CC=C2)C3=CC=CC=C3)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


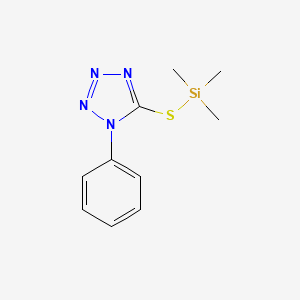
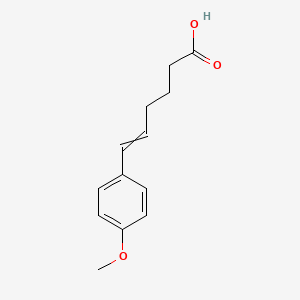
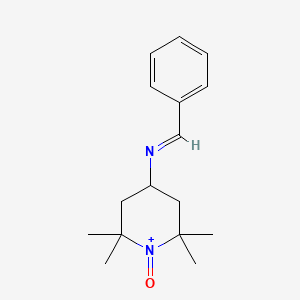
![3-Benzylidene-7-methylidenebicyclo[3.3.1]nonane](/img/structure/B14418545.png)
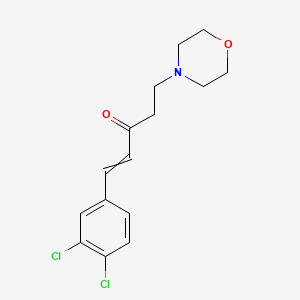
![Tributyl[3-(trimethoxysilyl)propyl]phosphanium iodide](/img/structure/B14418553.png)

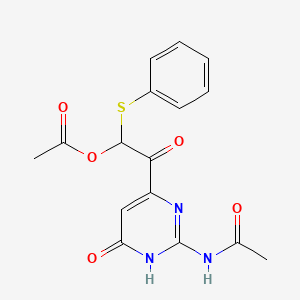
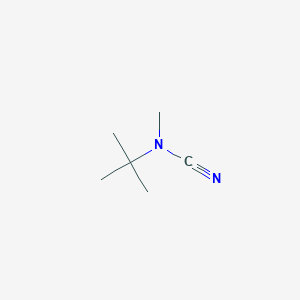
![12H-Benzo[a]phenothiazine, 9-methyl-](/img/structure/B14418579.png)
![2-(2H-[1,3]Dithiolo[4,5-d]pyridazin-2-ylidene)-2H-[1,3]dithiolo[4,5-d]pyridazine](/img/structure/B14418580.png)


